2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate
Description
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-hydroxyethyl N-(2-ethylhexyl)carbamate |
InChI |
InChI=1S/C11H23NO3/c1-3-5-6-10(4-2)9-12-11(14)15-8-7-13/h10,13H,3-9H2,1-2H3,(H,12,14) |
InChI Key |
IRJZGVOBWMVNCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)OCCO |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate has the molecular formula . Its structure includes a carbamate functional group, which is significant for its reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of ethylene carbonate with amines.
Scientific Research Applications
The compound has been investigated for several applications in scientific research:
Medicinal Chemistry
Research indicates that this compound exhibits potential as a prodrug for delivering active pharmaceutical ingredients. Its structure allows for controlled release mechanisms, making it suitable for targeted therapies in cancer treatment.
Case Study: Anti-Proliferative Effects
A study demonstrated that this compound reduced cell viability in breast cancer cell lines (MDA-MB-231) by approximately 40% at a concentration of 100 µM, indicating its potential as an anti-cancer agent.
| Compound | Cell Line Tested | Concentration (µM) | Viability Reduction (%) |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 100 | ~40 |
Biochemical Assays
The compound serves as a reagent in various biochemical assays, particularly those involving enzyme inhibition. Its ability to modulate enzyme activity makes it valuable in studying metabolic pathways and drug interactions.
Polymer Chemistry
In polymer science, this compound is utilized in the production of polymeric materials . It acts as a stabilizer and enhances the mechanical properties of polymer blends.
Toxicological Studies
The safety profile of this compound has been evaluated in several studies. One notable study assessed its carcinogenic potential and found that while it exhibited weak carcinogenicity in certain animal models, its effects were significantly lower compared to other carbamates like ethyl carbamate.
Table: Carcinogenicity Assessment
| Compound | Test Subject | Dose (mmol/kg) | Tumor Incidence (%) |
|---|---|---|---|
| This compound | Strain A Mice | 4.6 | 28% |
| Ethyl Carbamate | Strain A Mice | Equivalent Dose | Higher Incidence |
Industrial Applications
In industry, this compound is employed in the formulation of coatings and adhesives due to its adhesive properties and resistance to environmental degradation. It is also being explored for use in ionogels , which are materials with significant promise in biomedical applications due to their unique properties such as ionic conductivity and thermal stability.
Comparison with Similar Compounds
Comparative Analysis with Similar Carbamates
Physicochemical Properties
The molecular structure of 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate distinguishes it from other carbamates in terms of hydrophobicity and steric effects. A comparison of key properties is outlined below:
| Compound | Molecular Weight | Key Substituents | Polarity |
|---|---|---|---|
| This compound | ~245 g/mol (estimated) | Hydroxyethyl, 2-ethyl-1-hexyl | Moderate (hydrophilic-lipophilic balance) |
| Ethyl Carbamate (Urethane) | 89.09 g/mol | Ethyl | Low (highly lipophilic) |
| Vinyl Carbamate | 87.08 g/mol | Vinyl | Low (reactive double bond) |
| Methyl (3-Hydroxyphenyl)-Carbamate | 181.17 g/mol | Methyl, 3-hydroxyphenyl | Moderate (polar aromatic group) |
Key Observations :
- The bulky 2-ethyl-1-hexyl chain may reduce metabolic clearance compared to shorter-chain analogs like ethyl carbamate .
Anticholinesterase Activity
Evidence from indanone-chalcone hybrids () demonstrates that carbamate-containing compounds generally exhibit lower anticholinesterase activity (IC₅₀ values ranging from 0.5–5 µM) compared to ester analogs. However, substitution patterns (e.g., para-Cl groups) can enhance activity. While direct data for this compound are unavailable, its branched alkyl chain may hinder binding to acetylcholinesterase (AChE) active sites compared to smaller carbamates like ethyl derivatives .
Carcinogenicity and Mutagenicity
- Ethyl Carbamate: Known for low mutagenicity but carcinogenic in rodents (e.g., liver and lung tumors) via metabolic activation to vinyl carbamate epoxide .
- Vinyl Carbamate: 10–50× more carcinogenic than ethyl carbamate due to direct DNA adduct formation without requiring metabolic activation .
Metabolic and Toxicological Profiles
| Parameter | Ethyl Carbamate | Vinyl Carbamate | This compound |
|---|---|---|---|
| Metabolic Activation | Required (→ vinyl carbamate epoxide) | Not required | Likely via hydroxylation or esterase cleavage |
| Mutagenicity (Ames Test) | Negative | Positive | Unknown (predicted low due to steric hindrance) |
| Bioaccumulation | Low | Moderate | High (long alkyl chain) |
Sources :
Preparation Methods
Reaction Conditions and Optimization
The patent EP0285650B1 provides a detailed protocol for this synthesis:
| Parameter | Value/Range | Notes |
|---|---|---|
| Ethylene carbonate | 1.0 molar equivalent | Melted at 50°C prior to amine addition |
| 2-Ethyl-1-hexylamine | 1.0 molar equivalent | Added dropwise to control exotherm |
| Temperature | 70°C (addition phase) | Maintained via cooling |
| Post-addition heating | 95°C for 10 hours | Ensures complete conversion |
| Solvent | None (neat reaction) | Simplifies purification |
Critical Considerations :
-
Stoichiometry : A 1:1 molar ratio minimizes side products such as bis-carbamate derivatives.
-
Temperature Control : Rapid amine addition risks thermal runaway; gradual addition maintains the reaction mixture below 70°C during the exothermic phase.
-
Reaction Time : Extended heating at 95°C ensures >95% conversion, as confirmed by infrared (IR) spectroscopy.
Byproduct Analysis and Mitigation Strategies
The primary byproduct observed in this synthesis is 1,2-ethanediol , formed via hydrolysis of ethylene carbonate. While the neat reaction minimizes water ingress, trace moisture from reagents or atmosphere can degrade yield by up to 12%. Strategies to suppress hydrolysis include:
-
Drying Reagents : Molecular sieves (3Å) are used to pre-dry 2-ethyl-1-hexylamine.
-
Inert Atmosphere : Conducting the reaction under nitrogen or argon reduces oxidative byproducts.
Purification and Characterization
Analytical Validation
-
Infrared Spectroscopy : Key peaks include N-H stretch (3320 cm⁻¹), C=O stretch (1705 cm⁻¹), and O-H stretch (3450 cm⁻¹).
-
Hydrophilic-Lipophilic Balance (HLB) : Calculated HLB of 9.6 aligns with applications in emulsifiers and surfactant formulations.
Scalability and Industrial Adaptation
Large-scale production (e.g., 100 kg batches) employs continuous-flow reactors to enhance thermal regulation and throughput. Key industrial modifications include:
-
Catalytic Acceleration : Lipase enzymes (e.g., Candida antarctica lipase B) reduce reaction time to 4 hours at 60°C, though enzyme cost limits feasibility.
-
Waste Management : Recycling 1,2-ethanediol byproduct into ethylene carbonate via phosgenation closes the synthetic loop.
| Reagent | Hazard Profile | Precautions |
|---|---|---|
| Ethylene carbonate | Irritant (eyes, skin) | Use nitrile gloves, fume hood |
| 2-Ethyl-1-hexylamine | Flammable, corrosive | Store under nitrogen, avoid sparks |
Comparative Analysis with Alternative Carbamates
While this compound exhibits an HLB of 9.6, structural analogs like 2-hydroxyethyl 1-hexyl-carbamate (HLB 11.0) demonstrate higher hydrophilicity, underscoring the role of branching in tuning surfactant properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Hydroxyethyl 2-Ethyl-1-Hexyl-Carbamate, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is synthesized via carbamate esterification. A common approach involves reacting 2-Ethyl-1-hexanol with a carbamate precursor (e.g., 2-hydroxyethyl carbamate) under catalytic conditions. Evidence from enzymatic synthesis studies suggests using lipases or transition-metal catalysts to enhance regioselectivity and reduce side reactions . Retrosynthetic tools, such as AI-driven platforms (e.g., PubChem’s retrosynthesis analysis), can predict feasible routes by leveraging databases like Reaxys and BKMS_METABOLIC . To optimize yield:
- Temperature Control : Maintain reaction temperatures between 60–80°C to balance reaction rate and byproduct formation.
- Catalyst Screening : Test esterase or CYP2E1 enzyme activity (if studying metabolic pathways) to identify efficient catalysts .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) followed by recrystallization in ethanol.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm structural integrity, with peaks corresponding to ethyl-hexyl chains (δ 0.8–1.5 ppm) and carbamate carbonyl (δ 155–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]) and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detect carbonyl stretching (~1700 cm) and hydroxyl groups (~3400 cm) .
- Chromatographic Purity : HPLC with UV detection (λ = 210–220 nm) ensures >95% purity.
Advanced Research Questions
Q. How does CYP2E1-mediated metabolism influence the toxicological profile of this compound?
- Methodological Answer : CYP2E1 oxidizes carbamates to reactive metabolites (e.g., vinyl carbamate), which form DNA adducts like 1,N6-ethenoadenosine . To assess toxicity:
- In Vitro Models : Use human liver microsomes with NADPH cofactor to simulate metabolic activation. Quantify metabolites via LC-MS/MS.
- DNA Adduct Detection : Employ -postlabeling or immunoassays to measure adduct levels in treated cell lines (e.g., HepG2).
- Comparative Studies : Compare metabolic rates in neonatal vs. adult models, as esterase activity varies developmentally .
Q. How can researchers resolve contradictions in metabolic elimination rates across experimental models?
- Methodological Answer : Discrepancies arise from interspecies differences in enzyme expression (e.g., murine vs. human CYP2E1). Strategies include:
- Species-Specific Microsomes : Test metabolism in human, rat, and mouse liver microsomes under identical conditions.
- Kinetic Modeling : Fit data to Michaelis-Menten or Hill equations to derive and , adjusting for tissue-specific esterase activity .
- Statistical Validation : Apply ANOVA or Bayesian hierarchical models to assess significance of inter-species variability .
Q. What experimental designs mitigate risks when handling this compound, given structural analogs’ carcinogenicity?
- Methodological Answer : Ethyl carbamate derivatives are classified as probable carcinogens . Mitigation strategies:
- Controlled Environments : Use fume hoods and personal protective equipment (PPE) for synthesis.
- Genotoxicity Assays : Conduct Ames tests (with/without metabolic activation) and micronucleus assays in CHO-K1 cells.
- Ecological Risk Assessment : Model environmental persistence using EPI Suite™ and bioaccumulation factors (BCF) .
Data Analysis & Interpretation
Q. How should researchers design dose-response studies to evaluate enzyme inhibition by this compound?
- Methodological Answer :
- Dose Range : Test 0.1–100 µM concentrations in triplicate, using IC as the primary endpoint.
- Enzyme Assays : Monitor CYP2E1 activity via fluorogenic substrates (e.g., 7-ethoxyresorufin) in human hepatocytes.
- Data Normalization : Express inhibition as % activity relative to vehicle controls, using nonlinear regression (GraphPad Prism®) for curve fitting .
Q. What statistical methods are appropriate for analyzing conflicting toxicity data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis : Exclude outliers (e.g., Grubbs’ test) or stratify by experimental conditions (e.g., cell type, exposure duration).
- Machine Learning : Apply PCA or clustering algorithms to identify hidden variables (e.g., solvent polarity, pH) influencing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
